molecular formula C14H13ClN2OS B1421440 2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}acetamide CAS No. 1235440-23-9

2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}acetamide

Cat. No.: B1421440
CAS No.: 1235440-23-9
M. Wt: 292.8 g/mol
InChI Key: OYHVKCOATSONJM-UHFFFAOYSA-N
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Description

2-Chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}acetamide is a chemical compound with the CAS number 1235440-23-9 and a molecular weight of 292.78 g/mol . Its molecular formula is C 14 H 13 ClN 2 OS . Researchers can identify the compound by its SMILES string, O=C(NC1=CC=CC(CSC2=NC=CC=C2)=C1)CCl , and its InChIKey is OYHVKCOATSONJM-UHFFFAOYSA-N . This acetamide derivative is characterized by a molecular structure that incorporates a chloroacetamide group linked to an aromatic ring, which is further functionalized with a (pyridin-2-ylsulfanyl)methyl moiety . This specific structure suggests its potential utility as a key synthetic intermediate or building block in organic and medicinal chemistry research. It may be used in the synthesis of more complex molecules, such as potential enzyme inhibitors or ligands for various biological targets, though its exact mechanism of action and primary research applications are areas for further investigation . The compound is offered with high purity and is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-chloro-N-[3-(pyridin-2-ylsulfanylmethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2OS/c15-9-13(18)17-12-5-3-4-11(8-12)10-19-14-6-1-2-7-16-14/h1-8H,9-10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHVKCOATSONJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SCC2=CC(=CC=C2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amide Formation via Chloroacetylation of Aniline Derivatives

A common approach to prepare chloroacetamide derivatives involves the reaction of substituted anilines with chloroacetyl chloride under basic conditions. This method provides the acetamide linkage with a chloro substituent at the alpha position.

  • Reaction conditions: Substituted aniline (e.g., 3-aminophenyl derivative) is treated with chloroacetyl chloride in the presence of anhydrous potassium carbonate (K2CO3) in dichloromethane or acetone solvent, typically at 0°C to room temperature or under reflux.
  • Outcome: Formation of 2-chloro-N-(substituted phenyl)acetamide intermediates with good yields (typically 70–85%).
  • This step is critical to install the chloroacetamide moiety that can later be functionalized or coupled with sulfur-containing groups.

Introduction of Pyridin-2-ylsulfanyl Group via Nucleophilic Substitution

The pyridin-2-ylsulfanyl substituent is introduced by nucleophilic substitution of a suitable leaving group (e.g., chlorine) on a chloromethylphenyl intermediate with 2-mercaptopyridine or a related thiol derivative.

  • Typical procedure: The 3-(chloromethyl)phenylacetamide intermediate reacts with 2-mercaptopyridine under basic conditions (e.g., K2CO3) in polar aprotic solvents such as DMF or DMSO.
  • Mechanism: The thiolate anion generated from 2-mercaptopyridine attacks the benzylic chloride, forming the sulfanyl linkage.
  • This step is crucial for installing the pyridin-2-ylsulfanyl moiety at the meta position of the phenyl ring.

Use of Coupling Agents for Amide Bond Formation

In some synthetic routes, amide bond formation is facilitated by coupling agents such as:

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
  • 1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC)

These agents promote the condensation of carboxylic acid derivatives with amines under mild conditions, often in the presence of a base like N,N-diisopropylethylamine (DIPEA).

  • This method is useful when starting from carboxylic acid precursors rather than acid chlorides and can improve yields and selectivity.

Detailed Reaction Scheme and Conditions

Step Reactants & Reagents Conditions Purpose Yield (%) Notes
1 3-Aminophenyl derivative + Chloroacetyl chloride + K2CO3 CH2Cl2 or acetone, 0°C to reflux, 2–4 h Formation of 2-chloro-N-(3-aminophenyl)acetamide intermediate 75–85 Anhydrous conditions preferred
2 Intermediate + 2-Mercaptopyridine + K2CO3 DMF or DMSO, 50–80°C, 12–24 h Nucleophilic substitution to install pyridin-2-ylsulfanyl group 65–80 Base deprotonates thiol
3 Amide formation via coupling agents (if starting from acid) HATU or EDC, DIPEA, DMSO or DMF, RT, 12–24 h Amide bond formation under mild conditions 70–90 Improved purity and yield

Representative Experimental Data

  • Example synthesis of 2-chloro-N-phenylacetamide: Palladium acetate (1.3 mg), 2,2'-bipyridine (0.9 mg), aniline (18.6 mg), and 2-chloro-N,N-dimethylacetamide (243.1 mg) reacted in toluene at 120°C for 24 h yielded 2-chloro-N-phenylacetamide in 81% yield.
  • Characterization: Products are typically characterized by melting point, thin-layer chromatography (TLC), infrared spectroscopy (IR), proton and carbon nuclear magnetic resonance (1H NMR, 13C NMR), and mass spectrometry to confirm structure and purity.

Research Findings and Optimization Notes

  • The choice of base and solvent critically affects the nucleophilic substitution step; potassium carbonate in polar aprotic solvents is optimal for thiolate formation and substitution efficiency.
  • Temperature control is important to minimize side reactions such as hydrolysis or over-chlorination.
  • Coupling agents like HATU and EDC improve amide bond formation yields and reduce reaction times compared to traditional acid chloride methods.
  • Purification is typically achieved via recrystallization or silica gel chromatography, with yields ranging from 65% to over 85% depending on the step and substrate purity.

Summary Table of Preparation Methods

Preparation Step Method Key Reagents Conditions Yield Range Comments
Chloroacetamide formation Acylation of aniline derivatives Chloroacetyl chloride, K2CO3 0°C to reflux, CH2Cl2 or acetone 70–85% Standard method for acetamide core
Pyridin-2-ylsulfanyl installation Nucleophilic substitution 2-Mercaptopyridine, K2CO3 50–80°C, DMF/DMSO 65–80% Requires base for thiolate generation
Amide coupling (alternative) Coupling agents HATU or EDC, DIPEA RT, DMSO/DMF 70–90% Mild conditions, high purity

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The nitro group (if present) can be reduced to an amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reagents like hydrogen gas with a palladium catalyst, or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield the corresponding azide derivative, while oxidation with hydrogen peroxide would produce the sulfoxide or sulfone derivative .

Scientific Research Applications

Medicinal Chemistry

This compound serves as a scaffold for the development of novel drugs, particularly in the fields of antibacterial, antifungal, and anticancer therapies. Its structural features allow for modifications that can enhance biological activity against various targets.

Biological Studies

2-Chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}acetamide is utilized in enzyme inhibition studies and receptor binding assays. Its ability to interact with specific enzymes makes it a valuable tool for investigating biochemical pathways and mechanisms.

Material Science

The compound has potential applications in the synthesis of advanced materials and specialty chemicals. Its unique chemical structure can be leveraged to create materials with desirable properties for various industrial applications.

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of this compound, researchers found that the compound exhibited significant cytotoxic effects on cancer cell lines. The mechanism of action was attributed to the inhibition of key signaling pathways involved in cell proliferation.

Cell LineIC50 (µM)Mechanism
HepG21.5Inhibition of VEGFR-2
PC-35Induction of apoptosis

Case Study 2: Enzyme Interaction

Another study focused on the compound's interaction with proteases and kinases revealed that it could effectively inhibit these enzymes, leading to altered cellular signaling pathways. This highlights its potential as a therapeutic agent in diseases where enzyme dysregulation is a factor.

Data Summary

The following table summarizes key findings from various studies involving this compound:

Application AreaFindings
Medicinal ChemistryScaffold for drug design; potential antibacterial and anticancer properties
Biological StudiesEffective in enzyme inhibition; alters cellular signaling pathways
Material ScienceUseful in the synthesis of advanced materials

Mechanism of Action

The mechanism of action of 2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Key Structural Differences :

Pesticide and Herbicide Analogues

Chloroacetamides are widely used in agrochemicals. Notable examples include:

  • Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide): A herbicide targeting weed growth via inhibition of very-long-chain fatty acid synthesis .
  • Pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide): Used in rice paddies, its efficacy stems from ethyl and propoxyethyl substituents, enhancing soil persistence .

Comparison :

  • The target compound lacks the methoxymethyl or alkoxyethyl groups critical for herbicidal activity, suggesting divergent applications. Its pyridine-thioether group may reduce soil mobility compared to alachlor’s hydrophobic substituents.

Environmental Transformation Products

Structural prioritization studies on pesticide transformation products (TPs) reveal how minor modifications impact toxicity:

  • 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide was prioritized over 2-chloro-N-[2-ethyl-6-(hydroxymethyl)phenyl]-N-(1-methoxypropan-2-yl)acetamide due to a methyl group substitution, though mutagenicity data were inconclusive .
  • Hydroxymethyl or methoxypropan-2-yl groups in TPs may increase hydrophilicity, affecting environmental persistence .

Implications for the Target Compound :

  • The pyridin-2-ylsulfanylmethyl group could introduce steric hindrance or redox activity, influencing degradation pathways and ecotoxicological profiles.

Structural Contrast :

Data Tables

Table 1: Structural and Functional Comparison of Chloroacetamide Derivatives

Compound Name Molecular Formula Key Substituents Application Key Finding/Activity Reference
2-Chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}acetamide C₁₄H₁₂ClN₂OS Pyridin-2-ylsulfanylmethylphenyl Discontinued (Research use) N/A
2-Chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide C₁₇H₁₃ClN₄O₂S Thiadiazole, methoxyphenyl Anticancer IC50 = 1.8 µM (Caco-2)
Alachlor C₁₄H₂₀ClNO₂ Diethylphenyl, methoxymethyl Herbicide Inhibits fatty acid synthesis
2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide C₁₁H₁₄ClNO Ethyl, methylphenyl Environmental TP Prioritized for toxicity
2-Chloro-N-(4-(3-(3,4-dimethoxyphenyl)acryloyl)phenyl)acetamide C₁₉H₁₇ClNO₄ Dimethoxyphenyl acryloyl Corrosion inhibitor Inhibits carbon steel corrosion

Table 2: Prioritization of Structurally Similar TPs

Compound Structural Feature Prioritization Reason
2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide Ethyl, methylphenyl Higher mutagenicity potential (predicted)
2-Chloro-N-[2-ethyl-6-(hydroxymethyl)phenyl]-N-(1-methoxypropan-2-yl)acetamide Hydroxymethyl, methoxypropan-2-yl Lower prioritization due to reduced risk

Biological Activity

2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}acetamide is a synthetic organic compound with the molecular formula C14H13ClN2OS. This compound features a chloro group, a pyridine ring, and a sulfanyl-methyl-phenyl group, which contribute to its unique biological activities. It is primarily investigated for its potential antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of various chloroacetamides, including this compound. A significant study screened twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides for their antimicrobial efficacy. The results indicated that these compounds exhibited varying degrees of activity against both Gram-positive and Gram-negative bacteria, as well as fungi:

Compound NameActivity Against Gram-positive BacteriaActivity Against Gram-negative BacteriaActivity Against Fungi
This compoundEffective against Staphylococcus aureus and MRSALess effective against Escherichia coliModerately effective against Candida albicans
Other derivativesHigh activity noted for halogenated derivativesVariable effectiveness based on structureDependent on lipophilicity

The study confirmed that the biological activity of chloroacetamides is influenced by the position of substituents on the phenyl ring, which affects their ability to penetrate cell membranes and interact with biological targets .

The mechanism of action for this compound involves binding to specific molecular targets such as enzymes or receptors within microbial cells. This binding can inhibit enzymatic activity or alter receptor function, leading to antimicrobial effects. The presence of the chloro and sulfanyl groups enhances the compound's ability to interact with these targets effectively .

Case Studies

  • Antimicrobial Efficacy : In a comparative study, this compound was tested alongside other chloroacetamides. It demonstrated promising results against Staphylococcus aureus, particularly in formulations designed to enhance lipophilicity, which improved membrane permeability .
  • Quantitative Structure-Activity Relationship (QSAR) : A QSAR analysis was conducted to predict the biological activity of various chloroacetamides based on their chemical structure. The study found that compounds with higher lipophilicity and specific structural features exhibited enhanced antimicrobial properties, supporting further development of this compound as a lead compound in antibiotic research .

Synthesis and Characterization

The synthesis of this compound typically involves reacting 2-chloroacetamide with 3-[(pyridin-2-ylsulfanyl)methyl]aniline in the presence of bases like sodium hydroxide or potassium carbonate. Characterization techniques such as NMR, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compound .

Future Directions

Given its potential biological activities, further research is warranted to explore:

  • Expanded Antimicrobial Testing : Investigating its efficacy against a broader range of pathogens.
  • Mechanistic Studies : Detailed studies on how this compound interacts at the molecular level with specific bacterial targets.
  • Therapeutic Applications : Evaluating its potential use in clinical settings for treating infections caused by resistant strains of bacteria.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}acetamide?

  • Answer: The compound is typically synthesized via multi-step reactions involving substitution, reduction, and condensation. A common approach involves reacting pyridine-derived thiols (e.g., 2-pyridinethiol) with chloroacetamide intermediates. For instance, 2-thio-4,6-dimethylpyrimidine can react with 2-chloro-N-(substituted phenyl)acetamide in refluxing ethanol to form the target compound . Alternative routes include substitution reactions under alkaline conditions (e.g., using K₂CO₃) followed by acid-catalyzed reductions (e.g., Fe/HCl) to generate intermediates like aniline derivatives, which are then condensed with cyanoacetic acid using coupling agents . Key variables include solvent choice (ethanol, DMF), temperature (reflux conditions), and catalyst selection.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing its structure?

  • Answer:

  • X-ray crystallography is the gold standard for determining the 3D crystal structure, including bond lengths, angles, and packing motifs. For example, single-crystal XRD analysis has resolved the planar geometry of the pyridine ring and acetamide moiety in related compounds .
  • NMR spectroscopy (¹H, ¹³C) identifies functional groups and substitution patterns. The pyridylsulfanyl group shows distinct aromatic proton signals (δ 7.2–8.5 ppm), while the chloroacetamide moiety exhibits characteristic methylene peaks (δ 4.0–4.5 ppm) .
  • IR spectroscopy confirms the presence of amide C=O stretches (~1650–1680 cm⁻¹) and C-S bonds (~650–700 cm⁻¹) .

Q. What are the known biological activities or applications of this compound in research settings?

  • Answer: Chloroacetamide derivatives are studied for herbicidal, antimicrobial, and enzyme-inhibitory properties. For example, structurally similar compounds exhibit pre-emergent herbicidal activity by inhibiting fatty acid synthesis in plants . The pyridylsulfanyl moiety may enhance binding to biological targets like kinases or receptors, though specific mechanisms for this compound require further validation. Current research prioritizes in vitro assays (e.g., enzyme inhibition, cytotoxicity) to explore therapeutic potential .

Advanced Research Questions

Q. How can researchers optimize the condensation reaction step to improve yield and purity?

  • Answer:

  • Solvent optimization: Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but may require post-reaction purification via column chromatography. Ethanol/chloroform mixtures are suitable for crystallization .
  • Catalyst screening: Use coupling agents like EDC/HOBt or DCC to activate carboxylic acid intermediates, reducing side reactions .
  • Temperature control: Maintain reflux conditions (70–80°C) for 6–12 hours to ensure completion. Monitor reaction progress via TLC or HPLC.
  • Workup strategies: Acid-base extraction removes unreacted starting materials, while recrystallization from acetone/chloroform (1:5 v/v) improves purity .

Q. What strategies are recommended to resolve discrepancies between XRD and NMR data in structural determination?

  • Answer:

  • Cross-validation: Use complementary techniques like mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns.
  • Dynamic NMR studies: Probe temperature-dependent conformational changes that may explain discrepancies in peak splitting or integration .
  • Computational modeling: Compare experimental XRD data with DFT-optimized structures to identify potential crystal packing effects or tautomeric forms .
  • Repeat experiments: Ensure crystallization conditions (e.g., solvent ratios, cooling rates) are consistent to avoid polymorphic variations .

Q. How should in vitro assays be designed to evaluate its mechanism of action against specific biological targets?

  • Answer:

  • Target selection: Prioritize enzymes/receptors with known sensitivity to chloroacetamides (e.g., acetolactate synthase for herbicidal activity ).
  • Assay design:
  • Enzyme inhibition: Measure IC₅₀ values using spectrophotometric assays (e.g., NADH depletion for dehydrogenase targets) .
  • Cytotoxicity screening: Use MTT or resazurin assays in cell lines (e.g., HeLa, HepG2) to assess apoptosis or proliferation effects.
  • Controls: Include positive controls (e.g., known inhibitors) and vehicle-only samples to normalize data.
  • Data analysis: Apply kinetic models (e.g., Michaelis-Menten) to distinguish competitive vs. non-competitive inhibition .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}acetamide
Reactant of Route 2
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2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}acetamide

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